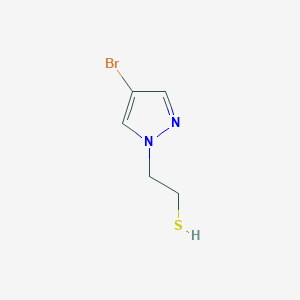

2-(4-Bromopyrazol-1-yl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromopyrazol-1-yl)ethanethiol is a chemical compound that has gained attention in scientific research due to its unique properties. It is a pyrazole derivative that has shown potential in various fields of research, including medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

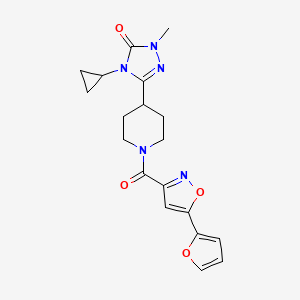

Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates

Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide have been utilized in forming dinuclear palladium(II) complexes through oxidative addition/reductive elimination sequences. These complexes are instrumental in synthesizing palladium chalcogenide nanoparticles, which have potential applications in various fields due to their unique properties (Sharma et al., 2015).

Electrophilic Halogenation in Synthesis

4-Bromopyrazole derivatives synthesized via electrophilic halogenation have been reported to form intermolecular hydrogen bonds, creating a three-dimensional network structure. This methodology has relevance in the synthesis of complex molecular structures, potentially useful in various chemical applications (Foces-Foces et al., 1999).

SAD Phasing and Protein Crystallography

In protein crystallography, 4-bromopyrazole, a related compound, has been used effectively for experimental phase determination via single-wavelength anomalous dispersion (SAD). Its promiscuous binding to various small molecule binding hot spots in proteins underlines its significance in this field (Bauman et al., 2016).

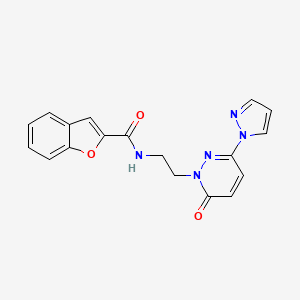

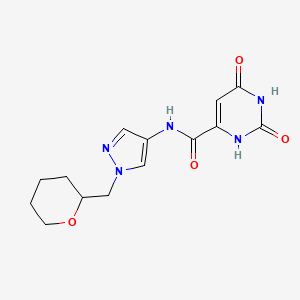

Synthesis of Novel Compounds for Antimicrobial Activities

2-(4-Bromopyrazol-1-yl)ethanethiol is crucial in synthesizing novel compounds with potential antimicrobial properties. Such research is vital for developing new drugs to combat resistant strains of bacteria and fungi (Zaidi et al., 2021).

Solubility and Solution Thermodynamics

The solubility of 4-bromopyrazole, in various solvent mixtures, has been studied to understand its solution thermodynamics and preferential solvation. This research is significant in determining the appropriate solvent systems for this compound in various applications (Wang et al., 2017).

properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNNXUAMJKWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCS)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromopyrazol-1-yl)ethanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)